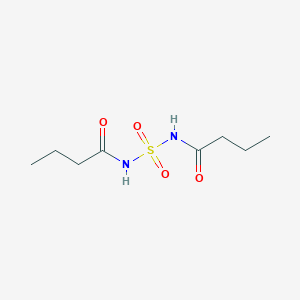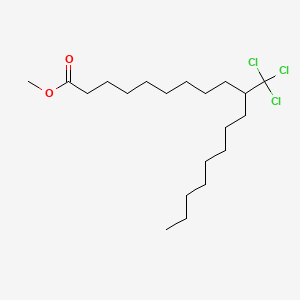
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one is a fluorinated organic compound with the molecular formula C5H4F7O. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity under specific conditions.
Méthodes De Préparation
The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one typically involves multi-step reactions. One common method includes the fluorination of 1,1,1,2,2,3,3,4,4-Nonafluorobutane with trifluoromethanesulfonyl chloride to produce 1,1,1,2,2,3,3,4,4-Nonafluoro-1-(trifluoromethyl)butane. This intermediate is then reacted with boron trifluoride to yield this compound .
Analyse Des Réactions Chimiques
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a fluorinating agent and a special aldehyde reagent in organic synthesis.
Biology: Its unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that require high stability and specific reactivity.
Mécanisme D'action
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions, which are influenced by the high electronegativity and reactivity of the fluorine atoms.
Comparaison Avec Des Composés Similaires
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one can be compared with other fluorinated compounds such as:
Perfluoro(3-methylbutan-2-one): This compound has a similar structure but differs in the number and position of fluorine atoms, leading to different reactivity and applications.
1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one: This compound also has multiple fluorine atoms but with a different arrangement, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific fluorine arrangement, which imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
80553-01-1 |
|---|---|
Formule moléculaire |
C5H3F7O |
Poids moléculaire |
212.07 g/mol |
Nom IUPAC |
3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-2-one |
InChI |
InChI=1S/C5H3F7O/c1-2(13)3(6,4(7,8)9)5(10,11)12/h1H3 |
Clé InChI |
RUWGMSJKDIOWQO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


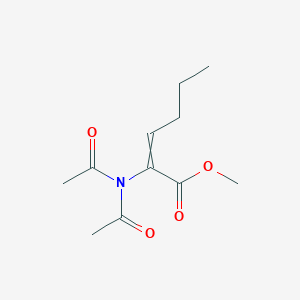
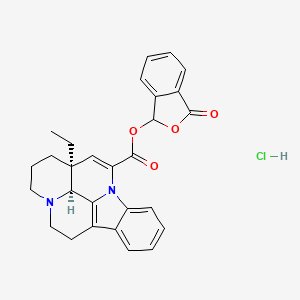
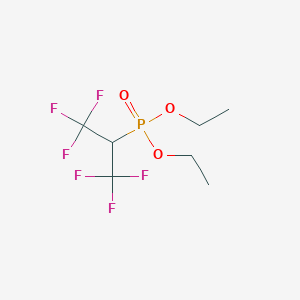

![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)

![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)
